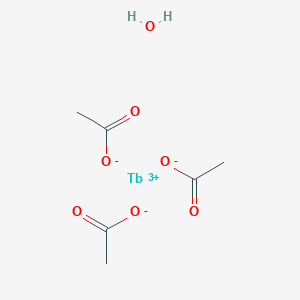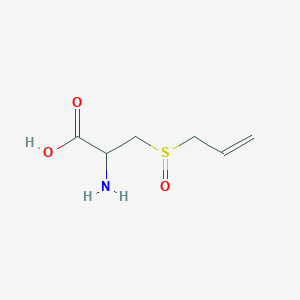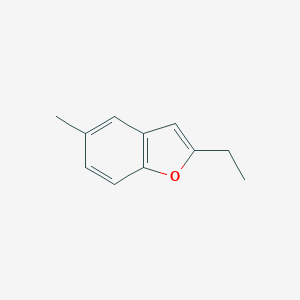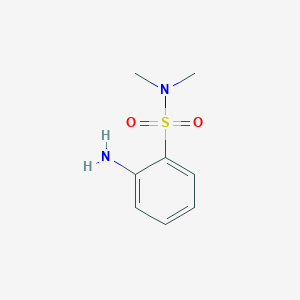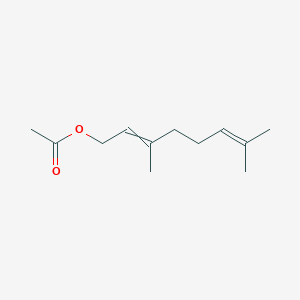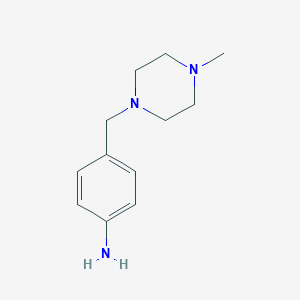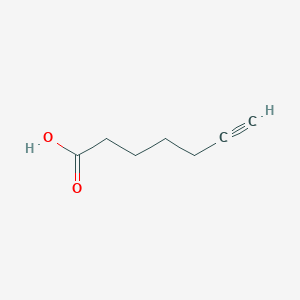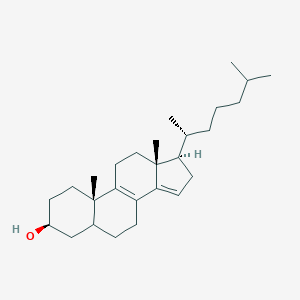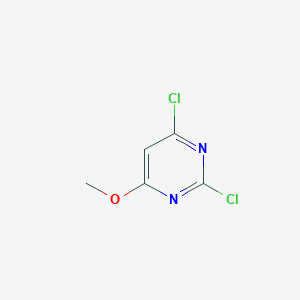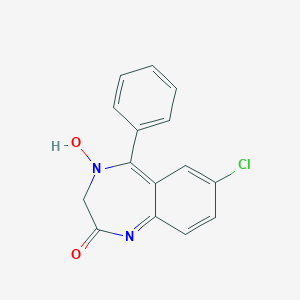
地西泮
描述
Demoxepam is a ketone structure that is a hydrolysis product of chlordiazepoxide (CDP), a classical benzodiazepine. It is formed when CDP undergoes rapid hydrolysis in aqueous solutions, which is a significant consideration in chronic studies using CDP, as it affects the plasma levels and introduces the corelease of active compounds .
Synthesis Analysis
The synthesis of demoxepam occurs through the hydrolysis of chlordiazepoxide. This process is concentration-dependent, following first-order kinetics, and is also temperature-dependent. The hydrolysis results in the loss of the methylamino group from chlordiazepoxide, producing demoxepam .
Molecular Structure Analysis
Demoxepam is identified as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide. Its structure was confirmed using mass spectrometry in the study of its hydrolysis from chlordiazepoxide .
Chemical Reactions Analysis
Demoxepam undergoes further degradation through a parallel consecutive reaction to form 2-amino-5-chlorobenzophenone and a glycine derivative. Two intermediates of demoxepam hydrolysis were observed, with one having an open-ring structure resulting from amide hydrolysis, which appears to be the major mechanistic route, and the other resulting from initial scission of the azomethine linkage .
Physical and Chemical Properties Analysis
Demoxepam has been shown to possess reduced activity at the GABAA receptor compared to chlordiazepoxide, although their binding to 3H-flunitrazepam is comparable. It has an inhibitory effect on in vitro [3H]tryptophan binding to rat hepatic nuclei, with an apparent KD of approximately 22 microM, indicating its potential interaction with hepatic nuclear components . Additionally, when demoxepam is derivatized by silylation for GC-MS analysis, it can produce artifacts that are falsely identified as nordiazepam and oxazepam, which is crucial for laboratories to consider when interpreting analytical data .
Relevant Case Studies
In a study involving two subjects, the biotransformation of demoxepam was examined. Following oral administration, a significant portion of the dose was excreted in the urine as unchanged drug, along with metabolites such as "opened lactam," conjugated oxazepam, and two conjugated phenols. These findings provide insight into the metabolic pathways of demoxepam in humans .
科学研究应用
分析毒理学
地西泮在分析毒理学中用于了解其在 GC-MS 分析期间的转化产物。研究发现,当地西泮通过硅烷化衍生化时,它会产生伪造的类似于去甲安定和奥沙西泮的产物 . 这一发现对于解读氯氮卓病例的分析数据至关重要,因为它会影响苯二氮卓类药物确认的准确性。
药代动力学
在药代动力学研究中,地西泮用作追踪氯氮卓代谢的标记物。它会生物转化为去甲安定和奥沙西泮,它们是许多苯二氮卓类药物的常见代谢物 . 了解其代谢途径对于确定给药方案和治疗效果至关重要。
分光光度分析
地西泮在药物科学中使用分光光度法进行分析。已开发出快速分光光度法用于氯氮卓制剂中的测定,该方法提高了比官方方法更高的特异性 . 此应用对于制药生产中的质量控制至关重要。
生物化学医学
研究探讨了地西泮对色氨酸结合到大鼠肝核的抑制作用 . 这与了解苯二氮卓类药物与其他化合物的相互作用相关,这些相互作用可能对嗜酸性粒细胞增多-肌痛综合征等疾病有影响。
色谱法和光化学
地西泮使用液相色谱与柱后光化学反应器联用进行荧光检测 . 该方法提高了检测血清等生物样本中低浓度地西泮的灵敏度和选择性。
药物稳定性研究
氯氮卓在溶液中的稳定性是使用渗透性微型泵进行慢性研究的关注点。作为氯氮卓的水解产物,地西泮被监测以评估快速水解对药物疗效和血浆水平的影响 .
细胞毒性研究
已研究了地西泮紫外线照射产生的光生氧杂环丙烷的细胞毒性。这项研究与评估苯二氮卓类药物代谢物的安全性概况及其作为抗癌剂的潜力相关 .
毒理学确认方法
地西泮在毒理学中被鉴定为氯氮卓的代谢物。高效液相色谱后直接探针质谱法被用作确认其在尿液中存在的确认方法 . 此应用对于法医毒理学和临床毒理学至关重要。
作用机制
Target of Action
Demoxepam primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability throughout the nervous system .
Mode of Action
Demoxepam acts as a GABA-A receptor agonist . It binds to these receptors and enhances their response to GABA, a neurotransmitter already present in the synapses . This action increases the firing threshold of the neurons, thereby reducing the chances of electrical transmission from one neuron to the next .
Biochemical Pathways
The biochemical pathway of Demoxepam is complex as it is a metabolite of Chlordiazepoxide . The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites further interact with GABA-A receptors, contributing to the overall pharmacological effects of Demoxepam.
Pharmacokinetics
Demoxepam exhibits a slow elimination process with an elimination half-life of 14-95 hours . It is extensively metabolized in the liver to desmethyldiazepam, an active and long-acting metabolite . Only a small percentage (1% to 2%) of the drug is excreted unchanged in the urine . The pharmacokinetics of Demoxepam can be influenced by factors such as age, liver disease, and concurrent medication use .
Result of Action
The binding of Demoxepam to GABA-A receptors results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This leads to a state of hyperpolarization, making the neurons less excitable . The overall effect is a decrease in anxiety and an increase in sedation . Demoxepam also exhibits cytotoxicity activity against cancer cell lines .
Action Environment
The action of Demoxepam can be influenced by various environmental factors. For instance, temperature can affect the rate of Demoxepam hydrolysis . Additionally, the presence of other substances in the body, such as alcohol or other medications, can interact with Demoxepam and alter its effects . Therefore, it’s important to consider these factors when assessing the action, efficacy, and stability of Demoxepam.
安全和危害
属性
IUPAC Name |
7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSADRZMLSXCSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046155 | |
| Record name | Demoxepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
963-39-3 | |
| Record name | Demoxepam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demoxepam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demoxepam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demoxepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demoxepam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMOXEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways of demoxepam in humans?
A1: Demoxepam undergoes biotransformation primarily through oxidation and reduction. Oxidative pathways lead to the formation of two phenolic metabolites: 5-(4-hydroxyphenyl)demoxepam and 9-hydroxydemoxepam. Reduction leads to N-desoxydemoxepam, oxazepam, and N-desoxy phenols (Desoxy I and Desoxy II). Hydrolysis of demoxepam also occurs, forming N-(2-amino-5-chloro-α-phenylbenzylidene)glycine N-oxide ("opened lactam"). [, ]
Q2: How does the route of administration affect the elimination rate of demoxepam in dogs?
A2: Research suggests that the elimination rate of demoxepam in dogs, represented by the β value, doesn't seem to be significantly influenced by the route of administration (intravenous or oral). []
Q3: Does demoxepam accumulate in the body with repeated administration of chlordiazepoxide?
A3: Yes, studies have shown that during long-term treatment with chlordiazepoxide, demoxepam accumulates in the blood, with its minimum steady-state concentrations often exceeding those of the parent drug. []
Q4: What is the elimination half-life of demoxepam compared to chlordiazepoxide in humans?
A4: Demoxepam exhibits a significantly longer elimination half-life compared to chlordiazepoxide. In a study involving six subjects, the half-life of demoxepam ranged from 14 to 95 hours, while chlordiazepoxide ranged from 6.6 to 28 hours. []
Q5: Is there a correlation between plasma levels of demoxepam and clinical response in anxiety treatment?
A5: Research suggests a potential correlation. Studies have found a significant correlation between anxiety reduction and plasma levels of demoxepam in patients chronically administered chlordiazepoxide. [, ]
Q6: Can demoxepam contribute to toxicity in cases of chlordiazepoxide overdose?
A6: Yes, a case study reported toxicity correlating with blood concentrations of demoxepam following a massive overdose of chlordiazepoxide (5.2 g). This highlights the importance of monitoring demoxepam levels in overdose situations. []
Q7: What are some analytical methods used for the detection and quantification of demoxepam?
A7: Several methods have been developed for analyzing demoxepam, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but requires derivatization of demoxepam, which can lead to the formation of artifacts misidentified as nordiazepam and oxazepam. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC offers a sensitive and specific method for quantifying demoxepam in biological samples like serum and plasma. Various detection methods, such as UV detection, fluorescence detection, and mass spectrometry, can be coupled with HPLC for improved selectivity and sensitivity. [, , , , , , ]
- Fluorescence Thin-Layer Chromatography (TLC)-Densitometry: This technique provides a sensitive and specific method for determining demoxepam and other chlordiazepoxide metabolites in serum. []
- Radioimmunoassay (RIA): RIA offers a highly sensitive method for detecting demoxepam in blood, even at sub-therapeutic levels. []
- Immunoassay Screening Followed by HPLC or GC-MS: This approach combines the high throughput of immunoassays for initial screening with the specificity and confirmatory power of HPLC or GC-MS for accurate identification and quantification. []
Q8: Why is it important to be aware of potential artifacts when analyzing demoxepam by GC-MS?
A9: Derivatization of demoxepam using silylation for GC-MS analysis can produce artifacts mistakenly identified as nordiazepam and oxazepam. This can lead to inaccurate results, particularly in forensic toxicology. []
Q9: Can demoxepam be reliably detected in urine using immunoassay methods?
A10: While immunoassays can be used for initial screening, they may produce false-negative or false-positive results for demoxepam. Confirmation by HPLC or GC-MS is generally recommended for accurate identification. []
Q10: What structural feature of certain benzodiazepines, like chlordiazepoxide and demoxepam, is associated with phototoxicity?
A11: The presence of a 4-oxide moiety in the benzodiazepine nucleus is linked to phototoxicity. Upon irradiation with long-wave UV light, these compounds can decompose to form toxic oxaziridines. []
Q11: How do structural modifications of oxazepam, specifically N,N-dimethylcarbamyl derivatives, affect their interaction with esterases?
A12: The stereochemistry of 3-O-acyl-1-(N,N-dimethylcarbamyl)oxazepam enantiomers significantly influences their hydrolysis rates by esterases in rat liver microsomes and brain S9 fractions. The (R)-enantiomer is hydrolyzed faster by liver microsomes, while the (S)-enantiomer is preferentially hydrolyzed by brain esterases. []
Q12: Does demoxepam affect the binding of tryptophan to rat hepatic nuclei?
A15: Yes, research suggests that demoxepam competes with L-tryptophan for binding to hepatic nuclei in vitro. This competition may influence tryptophan-induced hepatic nuclear RNA efflux and protein synthesis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






